molecular formula C14H15ClS2 B8389157 2-[(4-Chlorophenyl)cyclopropylmethylene]-1,3-dithiane

2-[(4-Chlorophenyl)cyclopropylmethylene]-1,3-dithiane

Cat. No. B8389157
M. Wt: 282.9 g/mol
InChI Key: IJVYSFTUKHGHGF-UHFFFAOYSA-N
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Patent
US04808762

Procedure details

A mixture of 10.0 grams (0.036 mole) of 2-[(4chlorophenyl)cyclopropylmethylene]-1,3-dithiane, 24.0 grams (0.086 mole) of mercury (II) chloride, and 5 mL of water in 50 mL of methanol was stirred at ambient temperature for 18 hours. The reaction mixture was heated at reflux for one hour, cooled, and then was diluted with diethyl ether. The mixture was filtered through diatomaceous earth and then was dried with magnesium sulfate. The mixture was filtered through silica gel, and the filtrate was concentrated under reduced pressure, yielding 5.9 grams of methyl 2-cyclopropyl-2-(4-chlorophenyl)acetate as an oil. The nmr spectrum was consistent with the proposed structure. The reaction was run again to produce an additional 7.1 grams of the acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:15]2[CH2:17][CH2:16]2)=[C:9]2SCCCS2)=[CH:4][CH:3]=1.[OH2:18].[CH3:19][OH:20]>C(OCC)C.[Hg](Cl)Cl>[CH:15]1([CH:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[C:9]([O:20][CH3:19])=[O:18])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=C1SCCCS1)C1CC1
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
24 g
Type
catalyst
Smiles
[Hg](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C(C(=O)OC)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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